(5r)-5-Amino-6-Hydroxyhexylcarbamic Acid
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Overview
Description
Preparation Methods
The preparation of (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid involves synthetic routes that typically include the use of hydrolases in enantioselective protocols . These methods leverage the exquisite selectivity of enzymes to achieve the desired stereochemistry. Industrial production methods may involve the use of biocatalysts under environmentally friendly reaction conditions .
Chemical Reactions Analysis
(5r)-5-Amino-6-Hydroxyhexylcarbamic Acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(5r)-5-Amino-6-Hydroxyhexylcarbamic Acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in enzymatic reactions and metabolic pathways . In medicine, it is being investigated for its potential therapeutic effects . Additionally, it has applications in the industry as a precursor for the production of various chemicals .
Mechanism of Action
The mechanism of action of (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid involves its interaction with specific molecular targets and pathways . It acts on enzymes such as parathion hydrolase and bifunctional protein FolC . These interactions lead to the modulation of enzymatic activity and subsequent biological effects .
Comparison with Similar Compounds
(5r)-5-Amino-6-Hydroxyhexylcarbamic Acid can be compared with other similar compounds, such as carbamic acids and 1,2-aminoalcohols . These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and hydroxy functional groups .
Properties
Molecular Formula |
C7H16N2O3 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
[(5S)-5-amino-6-hydroxyhexyl]carbamic acid |
InChI |
InChI=1S/C7H16N2O3/c8-6(5-10)3-1-2-4-9-7(11)12/h6,9-10H,1-5,8H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
XHKWPAAHPLALGC-LURJTMIESA-N |
Isomeric SMILES |
C(CCNC(=O)O)C[C@@H](CO)N |
Canonical SMILES |
C(CCNC(=O)O)CC(CO)N |
Origin of Product |
United States |
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